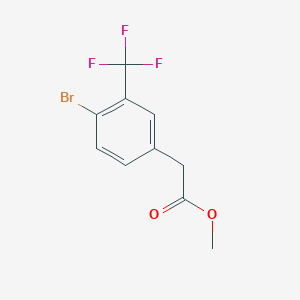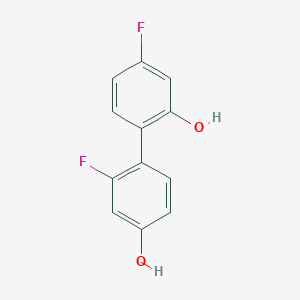
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol . It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is known for its stability under normal conditions and its solubility in organic solvents such as chloroform and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves the reaction of benzene sulfonyl chloride with trifluoromethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzene sulfonyl chloride+Trifluoromethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative with a different substituent on the nitrogen atom.
Scientific Research Applications
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for certain targets, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties make the compound useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)benzene-1-sulfonamide
- 2,4-difluoro-1-(trifluoromethoxy)benzene
- 1-bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both a trifluoromethoxy group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1261650-36-5 |
|---|---|
Molecular Formula |
C8H8F3NO3S |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




